A Technical Guide to the Potential Research Applications of 1H-Indol-3-ol, 6,7-dichloro-, 3-acetate
A Technical Guide to the Potential Research Applications of 1H-Indol-3-ol, 6,7-dichloro-, 3-acetate
Abstract 1H-Indol-3-ol, 6,7-dichloro-, 3-acetate is a novel, halogenated indole derivative whose full biological potential remains to be elucidated. The indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules.[1][2] This guide synthesizes information from related chemical structures to propose and technically outline high-potential research applications for this specific compound. By examining the constituent parts—the indole core, the 6,7-dichloro substitution pattern, and the 3-acetate ester group—we can formulate robust, testable hypotheses. Potential applications explored herein include oncology, through modulation of critical cancer pathways like the Aryl Hydrocarbon Receptor (AhR); immunology, as an anti-inflammatory agent; neuropharmacology, as a potential ion channel modulator; and diagnostics, as a chromogenic substrate for enzymatic assays. This document provides the foundational logic and detailed experimental workflows for researchers, scientists, and drug development professionals to initiate investigation into this promising molecule.
Introduction: The Indole Scaffold as a Privileged Structure in Drug Discovery
The indole ring system, a fusion of benzene and pyrrole rings, is a cornerstone of medicinal chemistry.[3] It is present in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin, and it forms the structural basis for a vast array of natural products and synthetic drugs with diverse pharmacological activities.[1][4] Indole derivatives are known to possess anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive properties, among others.[1][3]
1H-Indol-3-ol, 6,7-dichloro-, 3-acetate is a synthetic indole derivative that combines three key structural features of significant interest:
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The Indole Core: Provides a rigid, planar scaffold capable of engaging in various biological interactions, including π-π stacking and hydrogen bonding.[5]
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The 6,7-Dichloro Substitution: Halogenation is a critical tool in drug design used to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to protein targets. The specific 6,7-dichloro pattern is found in other bioactive molecules, such as the potassium channel modulator NS309, suggesting it may confer unique pharmacological properties.[6]
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The 3-Acetoxy Group (Indoxyl Acetate): This ester functional group may serve as a prodrug moiety. It can enhance cell membrane permeability, with subsequent hydrolysis by intracellular esterases releasing the active 3-hydroxy-indole (indoxyl) form at the target site. This functionality is also the basis for its use as a chromogenic substrate.[7]
This guide aims to deconstruct the potential of 1H-Indol-3-ol, 6,7-dichloro-, 3-acetate by proposing research applications grounded in established structure-activity relationships and providing detailed, actionable experimental protocols to validate these hypotheses.
Chemical Profile and Synthetic Strategy
A thorough understanding of the molecule's properties and a reliable synthetic route are prerequisites for any research endeavor.
Chemical Data Summary
| Property | Value | Source / Method |
| IUPAC Name | (6,7-dichloro-1H-indol-3-yl) acetate | --- |
| Molecular Formula | C₁₀H₇Cl₂NO₂ | Calculated |
| Molecular Weight | 244.08 g/mol | Calculated |
| Appearance | Likely a white to off-white solid | Inferred from similar compounds[8] |
| Solubility | Expected to be soluble in organic solvents (DMSO, DMF, Ethyl Acetate) | Inferred from structure |
Proposed Synthetic Pathway
The synthesis of 1-acetyl-1H-indol-3-yl acetates from corresponding 2-chlorobenzoic acids is a well-documented process.[7][9] We propose a similar two-step procedure for the non-acetylated target compound, starting from 2,3,4-trichlorobenzoic acid.
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Proposed two-step synthesis of the target compound.
Rationale: This pathway is efficient and utilizes commercially available starting materials. The initial Ullmann condensation couples the benzoic acid with glycine, followed by a Rössing cyclodecarboxylation using acetic anhydride, which serves as both the acetylating agent and the cyclizing medium to form the final product.[7]
Proposed Research Application I: Oncology - A Multi-faceted Approach
The indole scaffold is a validated pharmacophore in oncology.[1][10] We hypothesize that 1H-Indol-3-ol, 6,7-dichloro-, 3-acetate possesses anticancer activity, potentially acting through modulation of the Aryl Hydrocarbon Receptor (AhR) pathway, a key regulator of cellular processes often dysregulated in cancer.[11][12]
Proposed Mechanism: AhR Pathway Modulation
Indole-3-acetate (IAA), a structural analog, is a known endogenous ligand for AhR.[12] Upon binding, the AhR-ligand complex translocates to the nucleus, dimerizes with ARNT, and binds to Xenobiotic Response Elements (XREs) in the DNA, regulating the expression of target genes like CYP1A1 and CYP1B1, which are involved in both detoxification and pro-carcinogen activation.[11] The sustained or aberrant activation of this pathway can lead to either pro- or anti-tumorigenic effects depending on the cellular context.
}
Proposed modulation of the Aryl Hydrocarbon Receptor (AhR) pathway.
Experimental Workflow: Oncological Evaluation
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Experimental workflow for oncological investigation.
Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
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Cell Culture: Seed cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere for 24 hours.
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Compound Treatment: Prepare a serial dilution of 1H-Indol-3-ol, 6,7-dichloro-, 3-acetate in DMSO and further dilute in culture medium. Treat cells with concentrations ranging from 0.1 µM to 100 µM for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
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Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Proposed Research Application II: Immuno-modulation and Anti-inflammatory Activity
The gut microbiome metabolizes tryptophan into indole derivatives that are crucial regulators of host immunity, often via the AhR pathway.[11] We hypothesize that 1H-Indol-3-ol, 6,7-dichloro-, 3-acetate can mimic these metabolites and exert anti-inflammatory effects.
Experimental Workflow: Anti-inflammatory Screening
Protocol 2: Inhibition of Inflammatory Mediators in Macrophages
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Cell Culture: Seed RAW 264.7 murine macrophages in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow to adhere overnight.
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Pre-treatment: Treat the cells with various concentrations of the test compound (1-50 µM) for 1 hour.
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Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) for 24 hours to induce an inflammatory response. Include control wells (no treatment, LPS only, compound only).
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Nitric Oxide Measurement (Griess Assay):
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Collect 50 µL of the cell culture supernatant.
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Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution).
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Incubate for 10 minutes at room temperature.
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Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.
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Cytokine Measurement (ELISA):
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Collect the remaining supernatant.
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Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for key pro-inflammatory cytokines like TNF-α and IL-6 according to the manufacturer's instructions.
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Analysis: Determine the dose-dependent inhibition of nitric oxide, TNF-α, and IL-6 production by the test compound.
Proposed Research Application III: Neuropharmacology - Ion Channel Modulation
The presence of the 6,7-dichloro substitution pattern is a compelling structural link to the compound NS309 (6,7-dichloro-1H-indole-2,3-dione-3-oxime), a known positive allosteric modulator and superagonist of the intermediate-conductance Ca²⁺-activated K⁺ channel KCa3.1.[6] These channels are involved in regulating neuronal excitability and calcium signaling.
Hypothesis: 1H-Indol-3-ol, 6,7-dichloro-, 3-acetate or its active hydrolyzed metabolite may function as a modulator of KCa3.1 or other related ion channels.
Protocol 3: Electrophysiological Screening (Whole-Cell Patch-Clamp)
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Cell Preparation: Use a stable cell line expressing the human KCa3.1 channel (e.g., HEK293-KCa3.1).
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Recording Setup: Perform whole-cell voltage-clamp recordings at room temperature. Use an internal pipette solution containing a known concentration of free Ca²⁺ (e.g., 300 nM) to activate the channels and an external bath solution.
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Baseline Recording: Establish a stable baseline current by holding the cell at -80 mV and applying voltage ramps (e.g., from -120 mV to +40 mV).
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Compound Application: Perfuse the test compound at various concentrations (e.g., 100 nM to 10 µM) into the external bath and record the change in outward current.
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Data Analysis: Measure the potentiation of the KCa3.1 current at a specific voltage (e.g., +40 mV). Plot a concentration-response curve to determine the EC₅₀ value for the compound's modulatory effect.
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